molecular formula C21H24N2O6 B14040016 Lys(Z)-NPC

Lys(Z)-NPC

Cat. No.: B14040016
M. Wt: 400.4 g/mol
InChI Key: JNTUTJANCCAPGZ-SFHVURJKSA-N
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Description

Lys(Z)-NPC, with the CAS RN 1387552-55-7, is a specialty chemical reagent designed for advanced peptide synthesis. Its full chemical name is N6-((Benzyloxy)carbonyl)-N2-(phenoxycarbonyl)-L-lysine, and it has a molecular weight of 400.44 . This compound serves as a protected building block for the amino acid L-lysine. It features a Z (benzyloxycarbonyl) protecting group on its side chain (N6-) epsilon amine, safeguarding it from unwanted reactions during synthesis. The key reactive moiety is the NPC (para-nitrophenyl carbonate) active ester on the alpha-amino group, which facilitates efficient and controlled coupling to form peptide bonds. This makes this compound a valuable tool for researchers constructing complex peptides with specific sequences, particularly where the precise incorporation of a protected lysine residue is required. The product is offered with high specifications, including a purity of ≥98% by HPLC analysis and strict control of stereoisomers (enantiomer ≤0.5%), ensuring reliable and reproducible results in sensitive research applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

(2S)-2-(phenoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-17-11-5-2-6-12-17)13-7-8-14-22-20(26)28-15-16-9-3-1-4-10-16/h1-6,9-12,18H,7-8,13-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m0/s1

InChI Key

JNTUTJANCCAPGZ-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Z-Lys(Z)-OH

One method for synthesizing Z-Lys(Z)-OH involves the use of sodium carbonate in a mixture of 1,4-dioxane and water, maintaining a pH between 10 and 11 at 20°C for one hour.

Procedure:

  • Load a three-necked flask with 40 mL of water, 70 mL of 1,4-dioxane, and 10 g (35.7 mmol) of H-Lys(Z)-OH.
  • Stir the mixture until complete dissolution is achieved.
  • Adjust the pH to approximately 10.5 by adding 2 M aqueous sodium carbonate.
  • Add 6.69 g (39.2 mmol) of benzyl chloroformate while maintaining the pH between 10 and 11 by simultaneously adding 2 M aqueous sodium carbonate.
  • Stir the reaction mixture at 20°C for 1 hour after completing the addition.
  • Add 50 mL of ethyl acetate (EtOAc) and adjust the pH of the resulting mixture to 2-3 with concentrated hydrochloric acid (c-HCl).
  • Separate the organic layer and extract the aqueous layer with 50 mL of EtOAc.
  • Combine the organic layers, wash with 50 mL of brine, and dry over sodium sulfate (Na2SO4).
  • Filter and concentrate under reduced pressure to yield Compound 24e as a yellowish oil (14.7g, 99%).

Characterization:

  • 1H-NMR (400 MHz, CDC13) δ 7.33-7.27 (m, 10H), 5.07-5.04 (d, 4H), 4.08 (m, 1H), 3.09 (t, 2H), 1.51 (br s, 1H), 1.49 (bs, 1H), 1.47-1.40 (m, 4H).

Synthesis of N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA)

The chemical synthesis of N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) has been described in detail.

Preparation of ε-Benzyloxycarbonyl-L-lysine

ε-Benzyloxycarbonyl-L-lysine can be prepared using a process involving L-lysine monohydrochloride, water, and benzyl chloroformate.

Procedure:

  • Dissolve L-lysine monohydrochloride (20.0 g, 109.5 mmol) in 60 mL of water and adjust the pH to 11.5.
  • Slowly add benzyl chloroformate (16 mL, 114 mmol) to the L-lysine solution at 0°C, maintaining the pH at 11.5 with aqueous sodium hydroxide. The pH will decrease from 11 to 10 during the addition.
  • After stirring the mixture overnight, remove the solvent under vacuum, and dissolve the residue in 200 mL of isopropyl acetate and 200 mL of water.
  • Adjust the pH to 2 with concentrated hydrochloric acid at 0°C. Discard the aqueous layer and wash the organic layer with 100 mL of water.
  • Anhydrify the organic layer with sodium sulfate, treat the clear solution with dicyclohexylamine (40 mL, 201 mmol), and stir overnight.
  • Filter the resulting suspension, wash with isopropyl acetate, and dry to obtain the product.
  • Recrystallize 38.5 g of the product from 308 mL of methyl ethyl ketone to obtain 36 g of Z- Lys(Boc)-OH dicyclohexylamine salt after drying (60% yield, 94.5% purity by 1H-NMR and HPLC).

Selective Synthesis of Lysine Peptides

Lysine peptides can be selectively synthesized through C-terminal activation and manipulation of the side chain.

Key Findings:

  • At pH 7, the formation of dipeptide Ac-Lys-Gly-CN was observed with a 96% yield.
  • Intermolecular amino acid-cyanide ligation outcompetes intramolecular cyclization of Ac-Lys-SH at pH 5.0–7.0.
  • At elevated pH (pH 8.0–10), cyclization to lactam begins to dominate.
  • Ac-Lys-CN can be converted to Ac-Lys-SNH2, which cyclizes to thiolactam with 90% yield after 2 days at room temperature.

Synthesis of Side-Chain Modified Polypeptides

Side-chain modified polypeptides can be synthesized through modification of Nε-Boc-Nα-Cbz-l-lysine benzyl ester.

Methods:

  • Glycosylated lysine N-carboxyanhydrides can be prepared by reacting Nε-Boc-Nα-Cbz-l-lysine benzyl ester with the propargyl 1,2-orthoester of per-O-benzoylated-d-glucose or mannose using HAuCl4 and molecular sieves in CH2Cl2 to give conjugates with carbamate linkages.
  • Azido modified N-carboxyanhydrides can be prepared and polymerized using (PMe3)4Co initiator in THF to yield corresponding polypeptides.
  • Halogen modified N-carboxyanhydrides, such as Nε-bromoisobutryl-l-lysine NCA, can be synthesized using Leuch’s method and polymerized using [1,2-bis(diethylphosphino)ethane]Ni(1,5-cyclooctadiene) initiator in DMF.

Chemical Reactions Analysis

Types of Reactions

Lys(Z)-NPC undergoes various chemical reactions, including:

    Substitution Reactions: The benzyloxycarbonyl group can be selectively removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield free lysine.

    Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Hydrolysis: The compound can be hydrolyzed under basic conditions to produce lysine and benzyloxycarbonyl alcohol.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the Z group.

    Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.

    Sodium Hydroxide: Used for hydrolysis reactions.

Major Products Formed

    Free Lysine: Formed after deprotection of the Z group.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Based on the search results, there seems to be a misunderstanding in the query. The compound is likely Lys(Z), or Z-Lysine, not Lys(Z)-NPC. Here's a breakdown of its applications based on the provided research results:

Scientific Research Applications

1. Protein Conjugation

  • Functionalization: Z-Lysine can be modified with amino and azido substituents, allowing for the creation of protein conjugates .
  • Site-Specific Incorporation: Engineered pyrrolysyl-tRNA synthetase (PylRS) variants enable the incorporation of Z-Lysine into proteins in Escherichia coli .
  • Bio-orthogonal Chemistry: The amino and azido groups can be linked to polyethylene glycol and fluorescent probes, respectively, through bio-orthogonal chemistry .

2. Modification Profiling of Nascent Polypeptides

  • pSNAP Method: Z-Lysine is used in conjunction with puromycin and SILAC amino acids in a method called Puromycin- and SILAC labeling-based NAscent Polypeptidome profiling (pSNAP) to study co-translational modifications .
  • Co-translational Modifications: pSNAP can reveal co-translational modifications by detecting nascent polypeptides with their modification states . For example, N-terminal acetylation of histone H1.5 can be detected and quantified using pSNAP .

3. Polymer Chemistry

  • Initiator for Polymerization: Z-Lysine can be used as a monomer in ring-opening polymerization to create polypeptides .
  • Macroinitiator: Amine-terminated poly(2-ethyl-2-oxazoline) can be used as macroinitiators for the chain-growth polycondensation .
  • Block Copolymer Synthesis: Z-Lysine is utilized in the synthesis of block copolymers, such as PLLA-b-PZLys, where amine-terminated polylactic acid (NH2-PLLA) acts as a macroinitiator for the ring-opening polymerization of Lys(Z)-NCA .

Case Studies and Research Findings

1. pSNAP Application in Cancer and COVID-19 Research

  • pSNAP was used to evaluate the effect of silmitasertib, a potential molecular therapy for cancer and COVID-19 patients, and revealed acute translational repression through casein kinase II and mTOR pathways .
  • The method characterized modifications on NPCs and demonstrated that the combination of different types of modifications, such as acetylation and phosphorylation in the N-terminal region of histone H1.5, can modulate interactions with ribosome-associated factors .

2. Antibacterial Activity of Polypeptides

  • Lithium hexamethyldisilazide (LiHMDS) initiates rapid ring-opening NCA polymerization to generate polypeptides with low dispersity .
  • Polypeptide libraries were screened for antibacterial activity, and potent, broad-spectrum polymers that target antibiotic-resistant strains of Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus were identified .

3. Niemann-Pick Type C Disease Research

  • Mutations in NPC1, a multipass transmembrane glycoprotein, cause Niemann-Pick type C disease, a fatal neurodegenerative disorder .
  • The I1061T mutation in NPC1 leads to its degradation via the proteasome and selective ER autophagy .
  • Lysosomal inhibition by Bafilomycin A1 (Baf) significantly increased NPC1 levels in compound heterozygous cell lines .

Mechanism of Action

The mechanism of action of Lys(Z)-NPC involves its role as a protected lysine derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group of lysine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free lysine can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

H-Dmt-Tic-Phe-Lys(Z)-OH

Structural Differences :

  • Additional Phe Residue : Incorporates phenylalanine (Phe) between Tic and Lys(Z), altering backbone flexibility and steric interactions.

Pseudopeptides with 1H-Benzimidazol-2-yl (Bid) Moieties

Structural Modifications :

  • Replacement of Lys(Z) with Bid, a heteroaromatic group, introduces hydrogen-bonding capabilities and rigidity.
  • Example: Boc-Dmt-Tic-ε-Lys(Bid)-OH .

Functional Implications :

  • Receptor Interaction : Bid’s planar structure may disrupt hydrophobic interactions critical for DOR binding, reducing potency.
  • Synthetic Complexity : Cyclization steps for Bid incorporation increase synthesis time (18 hours vs. 8 hours for Lys(Z)-NPC) .

Comparison with Functionally Analogous Compounds

Lys(Z)-Modified Poly(lactic acid) Copolymers

Application Contrast :

  • This compound : Pharmacological tool for neuroimaging.
  • P(LA-co-Lys(Z)) : Biodegradable polymer for drug delivery. The Z group delays lysine deprotection, tuning degradation rates and drug release kinetics .

Synthetic Overlap :
Both systems use Z-protected lysine, but copolymer synthesis employs melt polycondensation rather than stepwise peptide coupling .

Lysine Post-Translational Modifications (PTMs)

Analytical Techniques :

  • QuARKMod Mass Spectrometry : Detects Lys(Z) via 84.0 m/z fragment (common to lysine PTMs) but distinguishes it from acetylation (Ac-Lys, 126.1 m/z) or methylation (Me-Lys, 128.1 m/z) .

Critical Research Findings

  • Selectivity Trade-offs : Structural additions (e.g., Phe) enhance DOR affinity but compromise selectivity, emphasizing the need for minimalistic design in PET probes .

Q & A

Q. What methodologies validate this compound’s activity in complex biological matrices (e.g., serum)?

  • Methodological Answer : Use competitive ELISA to detect target engagement in spiked serum. Normalize against matrix effects (e.g., background fluorescence) and validate via spike-recovery tests (80–120% recovery acceptable) .

Data Presentation Guidelines

  • Table 2 : Recommended Data Analysis Tools

    ToolApplicationEvidence Source
    LysisMulti-dimensional data visualization (e.g., NMR time-series)
    DaskLarge-scale HPLC dataset processing
    PyMolStructural alignment with reference compounds
  • Key Principle : Always distinguish primary data (raw spectra, chromatograms) from processed results (normalized IC50 values). Use supplemental files for raw datasets to enhance reproducibility .

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